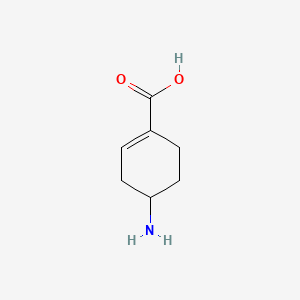

4-Aminocyclohex-1-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminocyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6H,2-4,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBJABFPQJQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666396 |

Source

|

| Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-08-2 |

Source

|

| Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminocyclohex-1-ene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminocyclohex-1-ene-1-carboxylic acid, a conformationally constrained cyclic amino acid of significant interest to medicinal chemists and drug development professionals. As a structural scaffold, it imparts rigidity to molecular structures, enabling more precise interaction with biological targets. This document details a robust synthetic pathway rooted in the principles of the Diels-Alder reaction, followed by a systematic approach to purification and rigorous structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is emphasized, providing researchers with the foundational knowledge required for successful implementation and adaptation.

Introduction and Significance

This compound is a non-proteinogenic amino acid that belongs to the class of constrained analogues of aminocyclohexanecarboxylic acids. The incorporation of the cyclohexene ring restricts the conformational flexibility of the molecule compared to its linear or saturated cyclic counterparts. In drug design, this conformational rigidity is a powerful tool; it can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for a target protein while reducing off-target effects. The carboxylic acid and amine functionalities serve as critical handles for further chemical modification, such as peptide synthesis or the attachment of other pharmacophoric elements.[1]

This guide presents a logical and field-proven pathway for the synthesis and unequivocal characterization of this valuable building block.

Proposed Synthetic Pathway: A Diels-Alder Approach

The formation of a six-membered ring containing a double bond is most classically and efficiently achieved via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. This methodology is chosen for its high stereospecificity and predictability. Our proposed synthesis involves a two-step sequence:

-

[4+2] Cycloaddition: Reaction of 1,3-butadiene (the diene) with 2-acetamidoacrylic acid (the dienophile) to form the protected cyclohexene adduct.

-

Deprotection/Hydrolysis: Removal of the acetyl protecting group from the amine to yield the final target molecule.

dot

Caption: Proposed two-step synthesis of the target compound.

Causality of Reagent Selection

-

1,3-Butadiene: The simplest conjugated diene, readily available and highly reactive in Diels-Alder reactions. For safety and ease of handling in a laboratory setting, it is often generated in situ by the thermal decomposition of 3-sulfolene.[2]

-

2-Acetamidoacrylic Acid: This dienophile is selected because it contains the three necessary components: the alkene for the cycloaddition, the carboxylic acid, and a nitrogen atom at the correct position. The acetyl group (acetamido) serves as a robust protecting group for the amine, preventing it from undergoing side reactions under the thermal conditions of the Diels-Alder reaction. The electron-withdrawing nature of both the acetyl and carboxyl groups activates the double bond, making it a more reactive dienophile.[3]

Experimental Protocols

Synthesis of N-acetyl-4-aminocyclohex-1-ene-1-carboxylic acid (Intermediate)

This protocol is based on established methods for Diels-Alder reactions involving thermally generated dienes.[2][4]

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetamidoacrylic acid (1 equiv.), 3-sulfolene (1.2 equiv.), and a high-boiling point solvent such as xylene or toluene (approx. 50 mL).

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 140 °C for xylene). The 3-sulfolene will thermally decompose to release gaseous 1,3-butadiene and sulfur dioxide. The in situ generated butadiene is consumed immediately by the dienophile.

-

Self-Validation Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-acetamidoacrylic acid starting material.

-

-

Reaction Time: Maintain reflux for 18-24 hours to ensure complete reaction.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

-

Cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold petroleum ether to remove residual solvent and any non-polar impurities.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Synthesis of this compound (Final Product)

-

Hydrolysis Setup: Place the purified N-acetyl intermediate (1 equiv.) into a round-bottom flask with 6M aqueous hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. This process hydrolyzes the amide bond, removing the acetyl protecting group.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the hydrochloride salt of the product. To obtain the zwitterionic free amino acid, dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point (pI, typically around pH 6-7) using a base like ammonium hydroxide or by passing it through an ion-exchange resin.

-

The neutral product will precipitate out of the solution.

-

Collect the final product by vacuum filtration, wash with cold water, then a small amount of cold ethanol, and dry under vacuum.

-

Structural Characterization

Unequivocal confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The data presented below are predicted values based on the known effects of the constituent functional groups.

dot

Caption: Systematic workflow for product purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: D₂O)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-2 | ~6.8 - 7.0 | m | 1H | Vinylic proton |

| H-4 | ~3.5 - 3.7 | m | 1H | CH-NH₂ |

| H-3, H-5, H-6 | ~1.8 - 2.6 | m | 6H | Allylic & Aliphatic CH₂ |

| -COOH | ~10.0 - 12.0 | br s | 1H | Carboxylic Acid (in non-D₂O) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=O | ~175 - 180 | Carboxylic Acid Carbonyl | ||

| C-1 | ~135 - 140 | Quaternary Alkene Carbon | ||

| C-2 | ~125 - 130 | Tertiary Alkene Carbon | ||

| C-4 | ~50 - 55 | CH-NH₂ |

| C-3, C-5, C-6 | ~25 - 35 | | | Aliphatic CH₂ |

Causality: The vinylic proton (H-2) is deshielded by the double bond and the adjacent carboxyl group. The proton on the carbon bearing the amino group (H-4) is shifted downfield due to the electronegativity of nitrogen.[5] In ¹³C NMR, the carbonyl and alkene carbons are significantly downfield as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| N-H Stretch (Amine) | 3200-3500 | Medium, may be broad |

| C-H Stretch (sp² C-H) | 3000-3100 | Medium, sharp |

| C-H Stretch (sp³ C-H) | 2850-2960 | Medium-strong, sharp |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=C Stretch (Alkene) | 1640-1680 | Medium, sharp |

| N-H Bend (Amine) | 1590-1650 | Medium |

Causality: The most characteristic feature is the extremely broad O-H absorption of the carboxylic acid, which arises from strong hydrogen bonding and often overlaps with C-H stretches.[5] The sharp, strong carbonyl (C=O) peak is also a definitive indicator of the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data

| Ion | Method | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | ESI+ | 142.086 | Molecular ion peak (protonated) |

| [M-H]⁻ | ESI- | 140.072 | Molecular ion peak (deprotonated) |

| [M-COOH]⁺ | ESI+ | 96.081 | Loss of the carboxyl group (45 Da) |

Causality: The molecular weight of C₇H₁₁NO₂ is 141.17 g/mol .[6] High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental formula by matching the measured mass to the calculated exact mass with high precision. The fragmentation pattern, such as the characteristic loss of the carboxylic acid group, provides further structural validation.

Conclusion

This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging the power and predictability of the Diels-Alder reaction and employing a systematic workflow for purification and analysis, researchers can confidently produce and validate this important molecular scaffold. The detailed protocols and characterization data serve as a reliable resource for professionals in drug discovery and synthetic chemistry, enabling the exploration of novel chemical space built upon this conformationally constrained amino acid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved January 15, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015763, (1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid. Retrieved January 15, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. Retrieved January 15, 2026, from [Link].

-

Matrix Fine Chemicals. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. Retrieved January 15, 2026, from [Link].

- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (CN108602758B).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate. Retrieved January 15, 2026, from [Link].

- Cui, P., Chen, D., & Liu, Y. J. (2015). A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. Journal of Physical Organic Chemistry.

-

Forró, E., et al. (2017). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate. ResearchGate. Retrieved January 15, 2026, from [Link].

-

Sridhar, M., et al. (2007). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Retrieved January 15, 2026, from [Link].

-

LibreTexts Chemistry. (2021). 16.3: The Diels-Alder Cycloaddition Reaction. Retrieved January 15, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207703. Retrieved January 15, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11535692, Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate. Retrieved January 15, 2026, from [Link].

-

Abdullah, S. A., et al. (2015). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. Retrieved January 15, 2026, from [Link].

-

YouTube. (2023). Diels Alder Reaction Mechanism | 1,3 Butadiene | Cyclohexene. Retrieved January 15, 2026, from [Link].

-

Shemchuk, L. A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved January 15, 2026, from [Link].

-

Lischka, H., et al. (2004). The Diels-Alder reaction of ethene and 1,3-butadiene: an extended multireference ab initio investigation. ChemPhysChem. Retrieved January 15, 2026, from [Link].

-

ChemSynthesis. ethyl 4-oxo-2-cyclohexene-1-carboxylate. Retrieved January 15, 2026, from [Link].

-

Lischka, H., et al. (2004). The Diels–Alder Reaction of Ethene and 1,3-Butadiene: An Extended Multireference ab initio Investigation. ResearchGate. Retrieved January 15, 2026, from [Link].

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved January 15, 2026, from [Link].

-

Ramiah, S. (n.d.). Dield-Alder - Lab Report 1. Scribd. Retrieved January 15, 2026, from [Link].

-

LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 15, 2026, from [Link].

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | C7H11NO2 | CID 7015763 - PubChem [pubchem.ncbi.nlm.nih.gov]

stereochemistry of 4-Aminocyclohex-1-ene-1-carboxylic acid isomers

An In-Depth Technical Guide to the Stereochemistry of 4-Aminocyclohex-1-ene-1-carboxylic Acid Isomers

Abstract

This compound is a constrained, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexene scaffold allows for the precise spatial orientation of its amino and carboxylic acid functional groups, making it an attractive component for designing peptides, peptidomimetics, and other biologically active molecules with specific conformational requirements. This guide provides a comprehensive technical overview of the core stereochemical features of this molecule, including its enantiomeric forms and conformational dynamics. We present detailed, field-proven methodologies for the synthesis, chiral separation, and spectroscopic characterization of its isomers, grounded in authoritative scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of this compound in their work.

Foundational Stereochemical Analysis

The stereochemical identity of a molecule is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This compound possesses a single stereocenter, giving rise to a pair of enantiomers.

Chiral Center and Enantiomeric Pair

The sole chiral center in this compound is the C4 carbon atom, which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), and two distinct carbon pathways within the cyclohexene ring. This asymmetry means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-aminocyclohex-1-ene-1-carboxylic acid and (S)-4-aminocyclohex-1-ene-1-carboxylic acid.

Caption: Enantiomers of this compound.

Conformational Dynamics

Unlike the well-studied chair conformation of cyclohexane, the presence of a double bond in the cyclohexene ring forces the C1, C2, C3, and C6 atoms to be nearly coplanar.[1] The ring adopts a half-chair or sofa conformation, which rapidly interconverts at room temperature.[1] In this conformation, the substituent at the C4 position can occupy one of two positions: pseudo-axial (pA) or pseudo-equatorial (pE).

Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric strain.[2][3] For the amino group at C4, an equilibrium exists between the pA and pE conformers. The exact energetic preference depends on factors like solvent and pH (protonation state of the amine and carboxyl groups), but the pseudo-equatorial conformer is typically favored. Understanding this conformational equilibrium is critical, as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.

Synthesis and Chiral Separation

Achieving stereochemical purity is a central challenge in the application of chiral molecules. Synthesis typically yields a racemic mixture (an equal mixture of both enantiomers), which must then be separated—a process known as chiral resolution.

Synthetic Approach: A Plausible Pathway

While the hydrogenation of p-aminobenzoic acid is a common route to the saturated cis- and trans-4-aminocyclohexanecarboxylic acid, obtaining the unsaturated target molecule requires a different strategy.[4][5] A plausible and versatile method involves a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group manipulations.

Experimental Protocol: Proposed Synthesis

-

Diels-Alder Cycloaddition: React 1-acetamido-1,3-butadiene with acrylic acid. This [4+2] cycloaddition forms the cyclohexene ring with the required substitution pattern, albeit with the amino group protected as an acetamide.

-

Stereocontrol: The endo/exo selectivity of the Diels-Alder reaction can be influenced by reaction conditions (e.g., temperature, Lewis acid catalysis), but will likely produce a mixture of diastereomers at this stage.

-

Purification: The resulting diastereomeric mixture of acetamido-cyclohexene carboxylic acids is separated using standard column chromatography.

-

Deprotection: The acetamido group of the desired isomer is hydrolyzed under acidic or basic conditions to reveal the primary amine, yielding racemic this compound.

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

The most effective and widely used method for separating enantiomers on an analytical and preparative scale is chiral HPLC.[6] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Enantiomeric Separation

-

Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® or Chiralpak® series), is highly effective for separating amino acid enantiomers.[6][7]

-

Mobile Phase Preparation: A typical mobile phase for this class of compounds under normal-phase conditions would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: Chiralpak® IG-3 or similar.

-

Mobile Phase: Heptane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25 °C.

-

-

Data Analysis: The two enantiomers will appear as separate peaks. The retention factor (k), separation factor (α), and resolution (Rs) are calculated to quantify the separation's effectiveness. An Rs value greater than 1.5 indicates baseline separation.[8]

Caption: Workflow for the chiral resolution of enantiomers via HPLC.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the stereochemical structure of each isolated isomer is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. While the ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they provide crucial information about the molecular framework.

-

¹H NMR: The spectrum will show characteristic signals for the vinylic proton (~5.5-6.0 ppm), the allylic protons, the protons on the carbon bearing the amino group, and the remaining aliphatic protons on the ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[9][10]

-

¹³C NMR: The spectrum will show signals for the two sp² carbons of the double bond (~120-140 ppm), the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the four sp³ carbons of the ring.[9]

To differentiate enantiomers via NMR, a chiral solvating agent or a chiral derivatizing agent must be used. This induces a diastereomeric environment, causing the corresponding signals for each enantiomer to appear at slightly different chemical shifts.

Chiroptical Methods

These techniques measure the differential interaction of chiral molecules with polarized light and are definitive for assigning the absolute configuration of an enantiomer.

-

Polarimetry: Measures the rotation of plane-polarized light. Enantiomers will rotate light by equal and opposite angles. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer.

-

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, which can often be correlated to absolute configuration through computational modeling (e.g., TD-DFT).

| Technique | Purpose | Expected Outcome for this compound |

| ¹H & ¹³C NMR | Structural framework confirmation | Identical spectra for R and S isomers in achiral solvent. Reveals proton and carbon environments. |

| Chiral NMR | Enantiomeric purity determination | Separate signals for R and S isomers in the presence of a chiral solvating agent. |

| Polarimetry | Determination of optical activity | Equal and opposite specific rotation values for pure R and S enantiomers. |

| Circular Dichroism | Assignment of absolute configuration | Mirror-image spectra for R and S enantiomers. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the formula C₇H₁₁NO₂ (m/z = 141.08). |

Relevance in Drug Development and Conclusion

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. The use of conformationally constrained amino acids like the isomers of this compound is a powerful strategy in modern drug design. By incorporating these rigid scaffolds into larger molecules, researchers can reduce conformational flexibility, which can lead to enhanced binding affinity, improved selectivity for the biological target, and better metabolic stability.[11][12]

For example, the saturated analogue, trans-4-aminocyclohexanecarboxylic acid, is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, highlighting the pharmaceutical industry's interest in such structures.[4][11] The unsaturated version discussed herein offers a different geometric constraint and additional chemical functionality (the double bond) for further synthetic elaboration.

References

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

MWS Chemistry. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). CIS-3-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC-ACID. Retrieved from [Link]

-

European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

chemeurope.com. (n.d.). Cyclohexane conformation. Retrieved from [Link]

-

StudySmarter. (n.d.). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

- Google Patents. (2003). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

LookChem. (n.d.). 4-aminocyclohexene-1-carboxylic acid CAS NO.13372-08-2. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

Peter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283-296. Retrieved from [Link]

-

ResearchGate. (2015). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]

-

Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 412(25), 6395-6414. Retrieved from [Link]

Sources

- 1. Cyclohexane_conformation [chemeurope.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. chemimpex.com [chemimpex.com]

Technical Guide on cis-4-Aminocyclohex-1-ene-1-carboxylic acid: An Analysis of Available Data

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Subject: A detailed assessment of the chemical properties and available technical data for cis-4-Aminocyclohex-1-ene-1-carboxylic acid.

Introduction:

This document addresses the request for an in-depth technical guide on the chemical properties of cis-4-Aminocyclohex-1-ene-1-carboxylic acid. A comprehensive search of scientific databases and chemical supplier information was conducted to assemble the core chemical and physical properties, reactivity data, and safety information for this specific unsaturated aminocyclohexene derivative.

Executive Summary:

Upon extensive investigation, it has been determined that there is a significant lack of publicly available scientific literature and supplier data for the specific molecule of interest: cis-4-Aminocyclohex-1-ene-1-carboxylic acid . The majority of database search results consistently default to the saturated analog, cis-4-Aminocyclohexanecarboxylic acid . This suggests that the requested unsaturated compound may be a novel chemical entity, not widely synthesized, or not commercially available at this time.

While data for related structures, such as N-protected aminocyclohexene carboxylic acids, exist, a direct and comprehensive guide on the parent compound as requested cannot be constructed without speculative and unverified information. This report will, therefore, summarize the available information on the closely related saturated compound to provide a contextual baseline and highlight the current knowledge gap.

Part 1: Analysis of the Saturated Analog: cis-4-Aminocyclohexanecarboxylic Acid

Due to the absence of data for the requested unsaturated compound, this section will detail the properties of the well-documented saturated analog, cis-4-Aminocyclohexanecarboxylic acid. It is crucial to note that the presence of a double bond in the "-1-ene-" structure would significantly alter the chemical and physical properties outlined below.

Core Chemical Identity

| Property | Value | Source |

| Chemical Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1] |

| CAS Number | 3685-23-2 | [2][3] |

| Appearance | White to off-white powder/crystalline solid | [3] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 299-301 °C | [2] |

| Boiling Point | 280.0 ± 33.0 °C (Predicted) | [2] |

| Water Solubility | Soluble | [2] |

| pKa | 4.62 ± 0.25 (Predicted) | [2] |

Spectroscopic Data

Available spectroscopic information for cis-4-Aminocyclohexanecarboxylic acid includes ¹H NMR data, which can be used for structural confirmation.[4][5]

Synthesis and Reactivity

The synthesis of cis-4-Aminocyclohexanecarboxylic acid is often achieved through the catalytic hydrogenation of p-aminobenzoic acid.[2][6][7] This process typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under certain conditions.[6][7][8] The separation of these isomers can be challenging.[6]

The reactivity of this molecule is characterized by its bifunctional nature, possessing both a primary amine and a carboxylic acid. These functional groups allow for a range of chemical transformations, including:

-

N-protection: The amino group can be protected with standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for use in peptide synthesis.

-

Esterification: The carboxylic acid can be converted to its corresponding esters.[6]

-

Amide bond formation: The carboxylic acid can react with amines, and the amino group can react with carboxylic acids to form amide bonds.

Safety and Handling

Safety data for cis-4-Aminocyclohexanecarboxylic acid indicates that it is an irritant.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2] It should be handled in a well-ventilated area using appropriate personal protective equipment.

Part 2: Data Gap Analysis for cis-4-Aminocyclohex-1-ene-1-carboxylic acid

A thorough search did not yield specific experimental or theoretical data for cis-4-Aminocyclohex-1-ene-1-carboxylic acid. The key differences that would be anticipated in the chemical properties of the unsaturated versus the saturated analog include:

-

Geometry and Stereochemistry: The presence of the endocyclic double bond would flatten the cyclohexene ring compared to the chair conformation of the cyclohexane ring. This would alter the spatial relationship between the amino and carboxylic acid groups, impacting its biological activity and reactivity.

-

Reactivity: The double bond introduces a site of unsaturation that can undergo various reactions, such as addition reactions (e.g., hydrogenation, halogenation) and cycloadditions.

-

Acidity/Basicity: The electronic effect of the double bond would influence the pKa of both the carboxylic acid and the amino group.

-

Spectroscopic Signature: The presence of vinylic protons and carbons would be evident in NMR spectra, and the C=C bond would have a characteristic IR absorption.

Part 3: Potential Applications and Research Directions

While no direct applications for cis-4-Aminocyclohex-1-ene-1-carboxylic acid have been documented, related unsaturated aminocyclohexene carboxylic acid derivatives are utilized in several research areas:

-

Peptide Synthesis: As building blocks for creating conformationally constrained peptides with potentially enhanced biological activity and stability.[10][11]

-

Drug Development: As scaffolds for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands.[10][11][12]

-

Materials Science: In the development of new polymers and hydrogels with specific properties.[10][12]

The synthesis and characterization of cis-4-Aminocyclohex-1-ene-1-carboxylic acid would be a valuable contribution to the field of medicinal chemistry and materials science. Future research could focus on:

-

Developing a synthetic route to access this specific isomer.

-

Full characterization of its chemical and physical properties.

-

Exploration of its utility as a building block in the synthesis of novel molecules with potential biological or material applications.

Conclusion

This technical guide has highlighted a significant information gap in the scientific literature regarding the chemical properties of cis-4-Aminocyclohex-1-ene-1-carboxylic acid. While a comprehensive guide on the requested molecule cannot be provided at this time, the detailed analysis of its saturated analog, cis-4-Aminocyclohexanecarboxylic acid, offers a valuable point of reference. The potential applications of related unsaturated structures suggest that the synthesis and study of cis-4-Aminocyclohex-1-ene-1-carboxylic acid could be a fruitful area for future research.

References

A comprehensive list of references is not applicable as the core topic lacks sufficient available data. The provided citations within the text refer to information on the saturated analog, cis-4-Aminocyclohexanecarboxylic acid, and related compounds.

Sources

- 1. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]

- 3. cis-4-Aminocyclohexanecarboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum [chemicalbook.com]

- 5. 3685-23-2|cis-4-Aminocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

In-depth Technical Guide: Physicochemical Profile of trans-4-Aminocyclohex-1-ene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of trans-4-Aminocyclohex-1-ene-1-carboxylic acid. As a conformationally constrained analogue of γ-aminobutyric acid (GABA), this molecule is of significant interest to researchers in medicinal chemistry and drug development for its potential to modulate the GABAergic system with enhanced selectivity and potency. Due to the limited availability of experimental data for this specific compound, this guide synthesizes high-quality computational predictions with established principles of physical organic chemistry to provide a robust profile for scientific and research applications. We will explore its molecular structure, predicted physicochemical parameters, acid-base properties, and spectroscopic characteristics, offering a foundational understanding for its use as a research tool and a building block for novel therapeutics.

Introduction: The Rationale for Conformational Constraint in GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] However, its therapeutic application is limited by its high conformational flexibility and poor blood-brain barrier penetration.[1][3] Medicinal chemists have long sought to overcome these limitations by designing GABA analogues with restricted conformations. By incorporating the GABA pharmacophore into a rigid scaffold, such as a cyclohexene ring, it is possible to lock the molecule into a specific three-dimensional arrangement.

trans-4-Aminocyclohex-1-ene-1-carboxylic acid exemplifies this strategy. The cyclohexene ring system fixes the spatial relationship between the amino and carboxyl groups, potentially pre-organizing the molecule for optimal interaction with a specific GABA receptor subtype. A thorough understanding of its fundamental physical properties is the critical first step in evaluating its potential as a selective neurological agent.

Molecular Structure and Key Identifiers

The structure of trans-4-Aminocyclohex-1-ene-1-carboxylic acid is defined by a cyclohexene ring with an amino group at position 4 and a carboxylic acid at position 1. The "trans" designation indicates that the amino and carboxyl groups are on opposite sides of the ring's plane.

| Identifier | Value |

| IUPAC Name | trans-4-Aminocyclohex-1-ene-1-carboxylic acid |

| CAS Number | 85392-42-5 |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Canonical SMILES | C1C(C=C(C1)N)C(=O)O |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of a molecule. The following properties are predicted based on the structure of trans-4-Aminocyclohex-1-ene-1-carboxylic acid.

| Property | Predicted Value | Scientific Rationale and Implication |

| XLogP3-AA | -1.7 | The negative logarithm of the octanol/water partition coefficient strongly suggests that the molecule is hydrophilic and likely possesses high aqueous solubility. |

| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) and carboxylic acid (-COOH) groups can donate hydrogen bonds, contributing to water solubility and potential receptor interactions. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid group can accept hydrogen bonds, further enhancing its hydrophilic character. |

| Rotatable Bond Count | 1 | The low number of rotatable bonds (only the C-COOH bond) confirms the high degree of conformational rigidity, a key design feature. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | This value, reflecting the surface area contributed by polar atoms, is consistent with a molecule that is likely to be water-soluble but may have limited passive diffusion across the blood-brain barrier. |

Acid-Base Chemistry: The pKa Profile

As an amino acid, the molecule is amphoteric and will exist as a zwitterion at physiological pH. The ionization state is governed by the pKa values of the carboxylic acid and the amino group. While experimental pKa values are not available, they can be estimated based on similar structures.

-

pKa₁ (Carboxylic Acid): Estimated to be in the range of 3.5 - 4.5 . This is typical for a carboxylic acid alpha to a double bond.[4][5] At pH values above this pKa, the carboxyl group will be predominantly deprotonated (-COO⁻).

-

pKa₂ (Amine): Estimated to be in the range of 9.5 - 10.5 . This is a typical value for a primary amine on a cyclohexyl ring.[4][5] At pH values below this pKa, the amino group will be predominantly protonated (-NH₃⁺).

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acids [vanderbilt.edu]

- 5. アミノ酸一覧表 [sigmaaldrich.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-Aminocyclohex-1-ene-1-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminocyclohex-1-ene-1-carboxylic Acid

Introduction: The Structural Significance of this compound

This compound is a fascinating bifunctional molecule that incorporates several key structural features: a cyclic alkene, a carboxylic acid, and a primary amine. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The cyclohexene ring provides a semi-rigid scaffold, the carboxylic acid offers a handle for amide bond formation or salt formation, and the amino group provides a site for further functionalization.

Accurate and unambiguous structural elucidation is paramount for any research or development involving this compound. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectral features of this compound, explaining the rationale behind the predicted data based on fundamental principles and data from analogous structures.

Logical Workflow for Spectroscopic Analysis

The comprehensive analysis of a novel or synthesized compound like this compound follows a logical progression. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Causality Behind Predictions

The predicted chemical shifts are not arbitrary; they are derived from established principles. The electronegativity of the nitrogen and oxygen atoms will deshield nearby protons and carbons, shifting their signals downfield. The π-system of the double bond creates a magnetic anisotropic effect, strongly deshielding the vinylic proton.[1] The carboxylic acid group, being in conjugation with the double bond, will influence the electronic environment of the alkene.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| H-2 (Vinylic) | 6.8 - 7.2 | Triplet (t) | 1H | Located on a C=C bond and adjacent to two allylic protons (H-3). Deshielded by the double bond's anisotropy and the conjugated carbonyl group.[2] |

| H-4 (on C-N) | 3.0 - 3.4 | Multiplet (m) | 1H | Attached to the carbon bearing the electronegative amino group, causing a downfield shift. |

| H-3, H-5 (Allylic) | 2.2 - 2.8 | Multiplet (m) | 4H | Protons adjacent to the double bond are deshielded. These four protons are diastereotopic and will show complex splitting. |

| H-6 (Aliphatic) | 1.8 - 2.2 | Multiplet (m) | 2H | Standard aliphatic protons on the cyclohexene ring. |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and concentration-dependent. Signal may broaden or exchange with D₂O. |

| -COOH (Acid) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded proton of the carboxylic acid, often very broad. Disappears upon D₂O exchange.[3][4] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; D₂O will cause the -NH₂ and -COOH protons to exchange and their signals to disappear, which can be a useful diagnostic tool.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard if not already present in the solvent.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-7 (-C OOH) | 165 - 175 | Carboxyl carbon. The α,β-unsaturation shifts it slightly upfield compared to saturated acids.[3][4] |

| C-1 (=C -COOH) | 135 - 145 | Quaternary sp² carbon of the alkene, part of the conjugated system. |

| C-2 (=C H) | 125 - 135 | Tertiary sp² carbon of the alkene. |

| C-4 (-C H-NH₂) | 45 - 55 | sp³ carbon bonded to the electronegative nitrogen atom. |

| C-3, C-5 (-C H₂) | 25 - 35 | Allylic sp³ carbons. |

| C-6 (-C H₂) | 20 - 30 | Aliphatic sp³ carbon. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

-

Advanced Experiments (Optional but Recommended): Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups. A 2D experiment like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate each proton with the carbon it is directly attached to, confirming assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds, with different bond types absorbing infrared radiation at characteristic frequencies.

Expertise & Experience: Interpreting the Spectrum

For this compound, the IR spectrum is expected to be dominated by the signatures of the carboxylic acid and the primary amine. The O-H stretch of a carboxylic acid is one of the most recognizable absorptions in IR spectroscopy due to its extreme broadness, a result of strong hydrogen-bonding dimerization.[5][6] The presence of α,β-unsaturation slightly lowers the C=O stretching frequency compared to a saturated acid due to resonance.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |

| 3300 - 3400 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | Medium | Often appears as two distinct, sharp peaks for a primary amine. |

| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Broad, Strong | A very broad and characteristic band that often overlaps with C-H stretches.[3][5] |

| ~2900 - 3100 | C-H | C(sp²)-H & C(sp³)-H Stretch | Medium-Strong | Vinylic C-H stretch appears >3000 cm⁻¹, aliphatic C-H stretch appears <3000 cm⁻¹. |

| 1680 - 1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp | Frequency is lowered due to conjugation with the C=C double bond.[3][7] |

| 1630 - 1660 | Alkene (C=C) | C=C Stretch | Medium | Conjugation with the carbonyl group can enhance the intensity of this peak. |

| 1580 - 1650 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine. |

| 1210 - 1320 | Carboxylic Acid (C-O) | C-O Stretch | Strong | Often coupled with O-H bending.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expertise & Experience: Predicting Fragmentation

The molecular weight of this compound (C₇H₁₁NO₂) is 141.15 g/mol . In a technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z 142. The fragmentation of cyclic compounds can be complex, often involving an initial ring-opening step.[8] Key fragmentation pathways for this molecule would likely involve:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da) or •COOH (45 Da): A very common fragmentation for carboxylic acids.

-

Loss of NH₃ (17 Da): From the amino group.

-

Ring Cleavage: Retro-Diels-Alder reactions or other ring-opening fragmentations are possible for the cyclohexene core.

Predicted Mass Spectrum Data (ESI+)

| m/z Value | Ion | Notes |

| 142 | [M+H]⁺ | The protonated molecular ion. This is often the base peak in ESI-MS. |

| 124 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 97 | [M+H - COOH]⁺ | Loss of the carboxyl radical. |

| 96 | [M+H - CO₂]⁺ | Loss of carbon dioxide after rearrangement. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Instrument Parameters: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable spray and maximum ion signal for the [M+H]⁺ ion.

-

MS/MS Analysis (for fragmentation): To confirm the structure, the [M+H]⁺ ion (m/z 142) can be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). This will fragment the ion and produce a daughter ion spectrum, which can be matched against the predicted fragmentation patterns.

Conclusion: A Unified Structural Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful, self-validating toolkit for the structural analysis of this compound. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups (-COOH, -NH₂, C=C). Finally, ¹H and ¹³C NMR spectroscopy meticulously map out the carbon skeleton and proton environments, confirming the precise connectivity and completing the structural puzzle. This integrated approach ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.

References

-

Ng, J. et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of Basic & Applied Sciences, 7(1). Available at: [Link][8]

-

Doc Brown's Chemistry. ¹H proton NMR spectrum of cyclohexene. Available at: [Link][2]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link][3][4]

-

University of Calgary. IR Spectroscopy: Carboxylic Acids. Available at: [Link][5]

-

St. Paul's Cathedral Mission College. Infrared Spectroscopy. Available at: [Link][7]

-

Hans Reich, University of Wisconsin. ¹H NMR Chemical Shifts. Available at: [Link][9]

-

Hans Reich, University of Wisconsin. ¹³C NMR Chemical Shifts. Available at: [Link][10]

-

PubChem. 1-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][11]

-

NIST WebBook. 1-Cyclohexene-1-carboxylic acid. National Institute of Standards and Technology. Available at: [Link][12]

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]

biological activity of 4-Aminocyclohex-1-ene-1-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 4-Aminocyclohex-1-ene-1-carboxylic Acid Derivatives

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily modified to interact with a multitude of biological targets is a paramount objective. The this compound core represents one such versatile scaffold. Its semi-rigid, cyclic structure provides a three-dimensional framework that can be strategically functionalized to create derivatives with a wide spectrum of biological activities. The presence of both an amino group and a carboxylic acid group offers reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the burgeoning field of this compound derivatives. We will move beyond a simple recitation of facts to explore the causality behind experimental design, the synthesis of these novel compounds, their validated biological activities, and the critical structure-activity relationships that govern their function. The focus will be on providing a holistic understanding of their potential as anti-inflammatory, antiproliferative, and antimicrobial agents.

Core Synthesis and Derivatization Strategy

The therapeutic potential of any scaffold is unlocked through its chemical derivatization. A prominent and successful strategy for creating a library of biologically active compounds from this core involves its reaction with N³-substituted amidrazones.

General Synthesis Protocol: Acyl Derivatives from Amidrazones

The synthesis of novel acyl derivatives is a direct and efficient process. The core experimental choice is the reaction between N³-substituted amidrazones and 3,4,5,6-tetrahydrophthalic anhydride. This reaction is typically performed in an anhydrous solvent like diethyl ether, which facilitates the nucleophilic attack of the amidrazone onto the anhydride, leading to the formation of the final acylated cyclohexene derivatives[1][2]. The simplicity of this reaction allows for the creation of a diverse library of compounds by varying the substituents on the initial amidrazone starting material, enabling a thorough investigation of SAR.

Caption: General workflow for the synthesis of acyl derivatives.

A Spectrum of Biological Activity

Derivatives built upon the this compound scaffold have demonstrated a promising range of biological effects, particularly in the realms of inflammation, cell proliferation, and microbial infection. These activities are often interconnected, as inflammatory pathways can drive cellular proliferation and create environments conducive to infection.

Anti-inflammatory and Antiproliferative Properties

Chronic inflammation is a key driver of numerous diseases, making the search for new anti-inflammatory agents a global health priority[1][2]. A series of six novel derivatives (designated 2a-2f) were evaluated for their effects on human peripheral blood mononuclear cells (PBMCs), a standard and clinically relevant model for assessing immune response[3][4].

The key mechanism investigated was the modulation of cytokine production. Cytokines are signaling proteins that orchestrate the inflammatory response. The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.

Experimental Protocol: Cytokine Production Assay (ELISA)

-

PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation. This provides a primary cell culture system that closely mimics the human immune environment.

-

Cell Culture & Stimulation: The isolated PBMCs are cultured and stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce a pro-inflammatory response and cytokine secretion.

-

Compound Treatment: The stimulated cells are co-incubated with varying concentrations (e.g., 10, 50, and 100 µg/mL) of the test derivatives. A known anti-inflammatory drug, such as ibuprofen, is used as a positive control.

-

Supernatant Collection: After a 72-hour incubation period, the cell culture supernatant is collected.

-

ELISA Measurement: The concentration of specific cytokines (TNF-α, IL-6, IL-10, IL-1β) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit. This method provides high specificity and sensitivity for protein quantification.

-

Data Analysis: The results are expressed as a percentage of the cytokine production in the stimulated control group, allowing for a direct comparison of the inhibitory effects of the compounds.

Caption: Workflow for assessing compound effects on cytokine production.

Key Findings:

-

Potent TNF-α Inhibition: Compound 2f demonstrated a strong and dose-dependent inhibition of TNF-α secretion, reducing it by approximately 66-81% across all tested concentrations[2][3][4].

-

Broad-Spectrum Cytokine Reduction: Derivative 2b was particularly effective at a high dose, significantly reducing the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 by approximately 92-99%[2][3][4]. This suggests a potent but potentially non-selective immunomodulatory effect.

-

Superior Antiproliferative Activity: All tested compounds showed antiproliferative activity against mitogen-stimulated PBMCs. Notably, derivatives 2a, 2d, and 2f at a concentration of 100 µg/mL were more effective at inhibiting cell proliferation than the reference drug, ibuprofen[3][4].

Data Summary: Anti-inflammatory Effects of Cyclohexene Derivatives

| Compound | Effect on TNF-α Secretion | Effect on IL-6 & IL-10 Secretion | Antiproliferative Activity vs. Ibuprofen (at 100 µg/mL) |

|---|---|---|---|

| 2a | Moderate Inhibition | Not specified | More Effective[3][4] |

| 2b | Strong Inhibition at high dose (~92-99%)[2] | Strong Inhibition at high dose (~92-99%)[2] | Not specified |

| 2d | Moderate Inhibition | Not specified | More Effective[3][4] |

| 2f | Strong Inhibition at all doses (66-81%)[2] | Moderate Inhibition | More Effective[3][4] |

Antimicrobial Activity

The same series of compounds (2a-2f) was screened for antimicrobial activity against a panel of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as a fungal strain[3][4].

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Standardized suspensions of microbial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae, and Candida albicans) are prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under conditions optimal for the growth of each specific microorganism.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This is a standard method for quantifying the bacteriostatic or fungistatic potential of a new chemical entity.

Key Findings:

The antimicrobial activity was found to be more selective than the anti-inflammatory effects.

-

Compound 2c exhibited bacteriostatic activity against the Gram-positive bacteria S. aureus and M. smegmatis[2][3].

-

Derivative 2b showed selective inhibitory activity against the Gram-negative bacterium Y. enterocolitica, with an MIC value of 64 µg/mL[2][3].

Data Summary: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | M. smegmatis | Y. enterocolitica | E. coli / K. pneumoniae / C. albicans |

|---|---|---|---|---|

| 2b | >128 | >128 | 64[2][3] | >128 |

| 2c | 128 | 128 | >128 | >128 |

Other Potential Therapeutic Applications

The broader family of aminocyclohexane carboxylic acid derivatives serves as crucial building blocks in the synthesis of established pharmaceuticals. For instance, trans-4-amino-1-cyclohexanecarboxylic acid is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used to treat allergic dermatitis and other inflammatory conditions[5]. Furthermore, these derivatives have been explored as substitutes for components in established anticancer drugs like doxorubicin, highlighting their potential in oncology[5]. This versatility underscores the importance of the core scaffold in diverse areas of drug discovery.

Structure-Activity Relationships (SAR)

Understanding how specific chemical modifications influence biological activity is the cornerstone of rational drug design. While the studies on this specific class of derivatives are emerging, some initial SAR insights can be drawn.

-

Influence of Substituents: The nature of the substituent on the amidrazone moiety plays a critical role in determining the type and potency of the biological activity. The presence of two 2-pyridyl substituents in compound 2b appears to correlate with both high cytotoxicity and potent, broad-spectrum cytokine inhibition[1]. In contrast, the substituent in compound 2f confers strong and selective TNF-α inhibition with lower toxicity[2][3].

-

Role of the Double Bond: The introduction of a double bond in the cyclohexene ring, as seen in these derivatives, distinguishes them from previously studied saturated cyclohexanecarboxylic acid analogues. This structural feature alters the molecule's conformation and electronic properties, which in turn influences its interaction with biological targets[1].

-

Stereochemistry: For the related saturated aminocyclohexanecarboxylic acids, the relative stereochemistry (cis vs. trans) of the amino and carboxylic acid groups is a critical determinant of their utility as pharmaceutical intermediates[5][6]. This principle likely extends to the unsaturated derivatives, where stereochemistry can profoundly affect binding affinity to target proteins.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 4-Aminocyclohex-1-ene-1-carboxylic Acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential therapeutic targets of 4-Aminocyclohex-1-ene-1-carboxylic acid. As a novel chemical entity, direct experimental data on its biological activity is emerging. This guide, therefore, adopts a rational, evidence-based approach to propose and validate high-probability therapeutic targets by drawing upon structure-activity relationships of analogous compounds and established pharmacological principles. We will explore two primary, promising therapeutic avenues: modulation of Gamma-Aminobutyric Acid (GABA) receptors and inhibition of Janus Kinases (JAKs) .

Section 1: The Rationale for Target Selection

The unique structural features of this compound, specifically its conformationally restricted cyclohexene scaffold containing both an amino and a carboxylic acid group, make it a compelling candidate for investigation as a modulator of key physiological pathways. This rigidity can confer higher affinity and selectivity for specific receptor or enzyme binding sites compared to more flexible molecules.

GABA Receptor Modulation: A Constrained Analog Approach

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for a variety of therapeutic agents.[1] The conformational flexibility of GABA itself allows it to bind to different receptor subtypes.[2] Consequently, the design of conformationally restricted GABA analogs is a proven strategy for achieving receptor subtype selectivity and modulating GABAergic neurotransmission.[2]

Derivatives of the structurally similar 4-aminocyclopent-1-enecarboxylic acid have been shown to act as antagonists at GABA-A receptors.[3][4] This strongly suggests that the six-membered ring of this compound could also facilitate interaction with GABA receptors, potentially as an agonist, antagonist, or allosteric modulator. The presence of the amino and carboxylic acid moieties provides the necessary pharmacophoric elements for recognition by the GABA binding pocket.

Janus Kinase (JAK) Inhibition: A Scaffold for Anti-Inflammatory Agents

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[2][5] This pathway is activated by numerous cytokines and growth factors, playing a central role in immunity and inflammation.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases.[5]

A key piece of evidence pointing towards JAKs as a potential target comes from patent literature, which discloses the use of trans-4-amino-1-cyclohexanecarboxylic acid derivatives as intermediates in the synthesis of Janus kinase inhibitors. Furthermore, various cyclohexene derivatives have demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] The production of these cytokines is downstream of the JAK-STAT pathway, making JAKs a plausible upstream target for compounds containing the cyclohexene scaffold.[7]

Section 2: Proposed Signaling Pathways and Mechanisms of Action

GABA-A Receptor Interaction

Should this compound act on GABA-A receptors, it would likely bind to the orthosteric site where GABA binds, or to an allosteric site, modulating the receptor's response to GABA. The GABA-A receptor is a ligand-gated ion channel; upon binding of an agonist, it opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[9][10] An antagonist would block this effect, while a modulator could enhance or reduce the receptor's response to GABA.

Caption: Proposed interaction of this compound with the GABAergic synapse.

JAK-STAT Pathway Inhibition

If this compound functions as a JAK inhibitor, it would likely act as an ATP-competitive inhibitor, binding to the kinase domain of a JAK protein (JAK1, JAK2, JAK3, or TYK2).[11] This would prevent the phosphorylation and activation of STAT proteins, which in turn would block their translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[6][7]

Caption: Proposed mechanism of JAK-STAT pathway inhibition.

Section 3: Experimental Protocols for Target Validation

The following protocols provide a framework for the initial characterization of this compound's activity at the proposed targets.

GABA-A Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays to determine the affinity of the test compound for the GABA-A receptor.[12][13]

Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).

Materials:

-

Rat brain tissue (cortex or whole brain)

-

[³H]Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compound: this compound

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize rat brain tissue in ice-cold binding buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. e. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

-

Binding Assay: a. In test tubes, add binding buffer, [³H]Muscimol (final concentration ~1-5 nM), and either:

- Buffer (for total binding)

- Excess GABA (1 mM, for non-specific binding)

- Varying concentrations of the test compound b. Add the membrane preparation to initiate the binding reaction. c. Incubate at 4°C for 20-30 minutes.

-

Termination and Filtration: a. Rapidly filter the incubation mixture through glass fiber filters under vacuum. b. Wash the filters three times with ice-cold wash buffer.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the test compound against a specific JAK isoform using a luminescence-based assay.[11][14]

Objective: To determine the IC₅₀ value of this compound against a specific JAK enzyme (e.g., JAK1, JAK2, JAK3).

Materials:

-

Recombinant human JAK enzyme

-

Peptide substrate for the specific JAK enzyme

-

ATP

-

Test compound: this compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: a. Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

-

Kinase Reaction: a. Add the diluted test compound or vehicle control to the wells of the assay plate. b. Add the JAK enzyme and substrate mixture to each well. c. Incubate at room temperature for 15 minutes to allow for compound binding. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate at room temperature for 60 minutes.

-

Signal Detection: a. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

-

Measurement: a. Measure the luminescence using a plate reader.

-

Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the validation of potential therapeutic targets.

Measurement of TNF-α and IL-6 Inhibition in Cell-Based Assays

This protocol uses a cell-based assay to measure the effect of the test compound on the production of pro-inflammatory cytokines.[15][16]

Objective: To determine if this compound can inhibit the production of TNF-α and IL-6 in stimulated immune cells.

Materials:

-

THP-1 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs)

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test compound: this compound

-

Cell culture medium and supplements

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-